(5,6-Dihydro-4H-cyclopentathiazol-2-yl)-(2-methoxy-phenyl)-amine
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Overview
Description
(5,6-Dihydro-4H-cyclopentathiazol-2-yl)-(2-methoxy-phenyl)-amine is an organic compound that features a cyclopentathiazole ring fused with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-4H-cyclopentathiazol-2-yl)-(2-methoxy-phenyl)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyphenylamine with a cyclopentathiazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-4H-cyclopentathiazol-2-yl)-(2-methoxy-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5,6-Dihydro-4H-cyclopentathiazol-2-yl)-(2-methoxy-phenyl)-amine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may serve as a probe or ligand in various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-4H-cyclopentathiazol-2-yl)-(2-methoxy-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- N-(3-Aminopropyl)methacrylamide hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
Uniqueness
Compared to similar compounds, (5,6-Dihydro-4H-cyclopentathiazol-2-yl)-(2-methoxy-phenyl)-amine stands out due to its unique cyclopentathiazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-16-11-7-3-2-5-9(11)14-13-15-10-6-4-8-12(10)17-13/h2-3,5,7H,4,6,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNGCIREEDNKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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